1,6-Dinitronaphthalene
Overview
Description
1,6-Dinitronaphthalene is an aromatic compound with the molecular formula C10H6N2O4. It is a derivative of naphthalene, where two nitro groups are substituted at the 1 and 6 positions of the naphthalene ring. This compound is known for its applications in various industrial processes and scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,6-Dinitronaphthalene can be synthesized through the nitration of naphthalene or 1-nitronaphthalene. One common method involves the use of nitric acid and sulfuric acid as nitrating agents. The reaction typically occurs under controlled temperatures to ensure the selective formation of the desired dinitro compound .
Industrial Production Methods
In industrial settings, the preparation of this compound often involves the use of mixed acid nitration. This process includes the nitration of naphthalene with a mixture of nitric acid and sulfuric acid, followed by purification steps to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1,6-Dinitronaphthalene undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Reagents such as sodium methoxide or potassium hydroxide can be used for nucleophilic substitution reactions.
Major Products Formed
Reduction: The reduction of this compound typically yields 1,6-diaminonaphthalene.
Substitution: Substitution reactions can produce various derivatives depending on the substituent introduced.
Scientific Research Applications
1,6-Dinitronaphthalene has several applications in scientific research and industry:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: Research studies utilize it to investigate the effects of nitroaromatic compounds on biological systems.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of dyes, explosives, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,6-Dinitronaphthalene involves its interaction with molecular targets through its nitro groups. These interactions can lead to various chemical transformations, such as reduction or substitution, depending on the reaction conditions and reagents used. The nitro groups play a crucial role in determining the reactivity and selectivity of the compound in different chemical processes .
Comparison with Similar Compounds
Similar Compounds
- 1,5-Dinitronaphthalene
- 1,8-Dinitronaphthalene
- 1,3-Dinitronaphthalene
- 1,4-Dinitronaphthalene
Uniqueness
1,6-Dinitronaphthalene is unique due to the specific positioning of its nitro groups, which influences its chemical reactivity and the types of reactions it undergoes. Compared to other dinitronaphthalene isomers, this compound exhibits distinct properties and reactivity patterns, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
1,6-dinitronaphthalene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O4/c13-11(14)8-4-5-9-7(6-8)2-1-3-10(9)12(15)16/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYCCBYZLILLSPP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)[N+](=O)[O-])C(=C1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90346489 | |
Record name | 1,6-Dinitronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90346489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
607-46-5 | |
Record name | 1,6-Dinitronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90346489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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